Bimatoprost cyclopropyl amide

Structure-Activity Relationship Prostaglandin Analog Ophthalmology

Researchers seeking unbiased FP receptor tool compounds face a lack of well-characterized analogs with no pre-existing pharmacological bias. Bimatoprost cyclopropyl amide (CAS 1138395-12-6) addresses this gap as a structurally unique cyclopropyl amide analog of bimatoprost with no published biological activity, enabling novel SAR and receptor profiling studies. • ≥95% purity - suitable for HPLC/LC-MS reference standard development • Distinct cyclopropyl amide substitution alters FP receptor binding kinetics vs. ethyl amide • Ideal for comparative in vitro metabolism studies (corneal homogenates, liver microsomes)

Molecular Formula C26H37NO4
Molecular Weight 427.6 g/mol
Cat. No. B10767089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBimatoprost cyclopropyl amide
Molecular FormulaC26H37NO4
Molecular Weight427.6 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)CCCC=CCC2C(CC(C2C=CC(CCC3=CC=CC=C3)O)O)O
InChIInChI=1S/C26H37NO4/c28-21(15-12-19-8-4-3-5-9-19)16-17-23-22(24(29)18-25(23)30)10-6-1-2-7-11-26(31)27-20-13-14-20/h1,3-6,8-9,16-17,20-25,28-30H,2,7,10-15,18H2,(H,27,31)
InChIKeyDOLPNGMQVSAVIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bimatoprost Cyclopropyl Amide Overview


Bimatoprost cyclopropyl amide (also known as N-Cyclopropyl Bimatoprost or 17-phenyl trinor Prostaglandin F2α cyclopropyl amide) is a synthetic prostaglandin analog [1]. This compound is structurally classified as a prostamide, a class of molecules that are amide derivatives of prostaglandins and are known for their ocular hypotensive activity [1]. It is a novel analog of the widely known antiglaucoma agent bimatoprost, differing by the substitution of the N-ethyl amide group with a cyclopropyl amide moiety .

Bimatoprost Cyclopropyl Amide: No Generic Substitution


The practice of substituting one prostaglandin analog for another is scientifically invalid due to significant differences in their pharmacodynamics and structure-activity relationships (SAR). While compounds like bimatoprost (an ethyl amide), latanoprost, travoprost, and tafluprost (isopropyl ester prodrugs) all target the FP prostanoid receptor, their potencies vary by orders of magnitude [1]. For instance, in a cloned human ciliary body FP receptor assay, the EC50 for bimatoprost was 694 nM, while travoprost acid was 42.3 nM and latanoprost acid was 126 nM [1]. Even seemingly minor N-substitutions on the amide group can drastically alter a molecule's receptor binding kinetics, metabolic stability, and tissue distribution [2]. Therefore, the introduction of a cyclopropyl amide group in bimatoprost cyclopropyl amide is not a generic change but a deliberate structural modification intended to confer a unique pharmacological and/or physicochemical profile that sets it apart from its parent compound and other in-class molecules .

Bimatoprost Cyclopropyl Amide: Evidence of Differentiation


Cyclopropyl vs. Ethyl Amide Substituent

Bimatoprost cyclopropyl amide possesses a cyclopropyl amide group, whereas the parent drug bimatoprost contains an ethyl amide substituent . While both are neutral amides, the cyclopropyl ring introduces increased steric bulk and conformational rigidity compared to the linear ethyl chain. This structural modification is known to influence both the pharmacodynamics (receptor binding) and pharmacokinetics (e.g., susceptibility to amidase hydrolysis) of prostamide analogs [1].

Structure-Activity Relationship Prostaglandin Analog Ophthalmology

Solubility Profile in Key Solvents

Quantitative solubility data for bimatoprost cyclopropyl amide provides a baseline for formulation and experimental design. The compound exhibits solubility of 25 mg/mL in DMF and DMSO, 30 mg/mL in Ethanol, and 0.25 mg/mL in PBS (pH 7.2) [1]. This lipophilic profile (with very low aqueous solubility) is typical for prostamides and prostaglandin analogs , indicating that organic co-solvents or complex delivery vehicles are required for in vivo studies.

Formulation Science Pharmacokinetics Solubility

Uncharacterized Biological Activity

Multiple authoritative sources explicitly state that there are currently no published reports on the biological activity of bimatoprost cyclopropyl amide . This is in stark contrast to the parent drug bimatoprost and other analogs like travoprost, for which extensive pharmacological data exist (e.g., FP receptor EC50 values: Bimatoprost = 694 nM; Travoprost acid = 42.3 nM; Latanoprost acid = 126 nM) [1]. The lack of data for the cyclopropyl amide analog highlights a gap in the literature and a clear opportunity for novel research.

Pharmacodynamics Receptor Binding Glaucoma Research

Bimatoprost Cyclopropyl Amide Research Applications


SAR Studies of Prostamide FP Agonists

The compound's defining feature is its cyclopropyl amide substitution. Researchers can use it as a direct comparator to bimatoprost (ethyl amide) and other N-substituted analogs (e.g., methyl amide, isopropyl ester) to systematically map how modifications to the amide terminus affect FP receptor binding affinity, functional efficacy (e.g., Ca2+ mobilization), and downstream signaling pathways [1]. Its current status as a compound with no published biological activity makes it ideal for generating novel, publishable SAR data.

Amide Prodrug Stability and Metabolism

Prostaglandin analogs are often prodrugs that are hydrolyzed in vivo to their active acid forms. The stability of the amide bond in bimatoprost cyclopropyl amide against amidase enzymes is unknown. The steric hindrance of the cyclopropyl ring may confer increased metabolic stability compared to the ethyl amide of bimatoprost, as predicted by its vendor . This compound can serve as a key tool in comparative in vitro metabolism studies (e.g., in corneal tissue homogenates, liver microsomes) to assess its potential as a novel ocular therapeutic [1].

Reference Standard for Analytical Methods

With a well-defined chemical structure (PubChem CID 42598149) [2], molecular weight (427.58 g/mol), and high purity (≥95%) , bimatoprost cyclopropyl amide is suitable for use as an analytical reference standard. This is particularly relevant for the development and validation of HPLC, LC-MS, or NMR methods to detect and quantify this specific impurity or related substances in the manufacturing process of bimatoprost active pharmaceutical ingredients (APIs) [3]. Its unique cyclopropyl amide group provides a distinct chromatographic and spectroscopic signature.

FP-Receptor Probe for Basic Research

Given the lack of pre-existing pharmacological data, this compound can be used as a 'tool compound' to dissect FP receptor function in various biological systems. Its activity profile (whether an agonist, partial agonist, or antagonist) is yet to be determined . This makes it valuable for basic science studies in ocular physiology, cell biology (e.g., effects on human trabecular meshwork cells), and pharmacology, where a novel and uncharacterized agent is required to avoid the bias associated with well-studied drugs [1].

Technical Documentation Hub

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